ZLN024
Overview
Description
ZLN024 is a small-molecule compound known for its role as an allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells, regulating metabolic pathways to maintain energy homeostasis. This compound has shown potential therapeutic benefits, particularly in the context of metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZLN024 involves the reaction of 2-bromo-4-methylphenol with 2-chloroethyl ethyl sulfide to form an intermediate, which is then reacted with 2-mercaptopyrimidine to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ZLN024 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the thiopyrimidine moiety. These reactions can be utilized to modify the compound for various research purposes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction conditions often involve heating under reflux.
Oxidation and Reduction Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives of this compound with different functional groups, potentially altering its biological activity.
Scientific Research Applications
ZLN024 has been extensively studied for its potential therapeutic applications, particularly in the field of metabolic disorders. Some key applications include:
Industry: Potential industrial applications include the development of new therapeutic agents targeting metabolic disorders and the use of this compound as a lead compound for drug discovery.
Mechanism of Action
ZLN024 exerts its effects by allosterically activating AMPK heterotrimers. This activation requires the pre-phosphorylation of the threonine-172 residue on the AMPK alpha subunit by upstream kinases. This compound protects this phosphorylated residue from dephosphorylation by protein phosphatase 2C alpha, thereby maintaining AMPK in its active state . Activated AMPK then regulates various metabolic pathways, promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting fatty acid synthesis and glucose output .
Comparison with Similar Compounds
Similar Compounds
PF-06409577: Another allosteric activator of AMPK with a similar mechanism of action but different chemical structure.
A-769662: A well-known AMPK activator that also targets the beta subunit of AMPK.
Metformin: Although not an allosteric activator, metformin activates AMPK indirectly by inhibiting mitochondrial complex I.
Uniqueness of ZLN024
This compound is unique in its ability to directly and allosterically activate AMPK heterotrimers without increasing the ADP/ATP ratio . This property makes it a valuable tool for studying AMPK activation mechanisms and exploring therapeutic applications in metabolic disorders.
Properties
IUPAC Name |
2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJRSHZSULRJHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723249-01-2 | |
Record name | 723249-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.